molecular formula C18H13F2N3O4 B2951773 N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 920244-52-6

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide

Número de catálogo B2951773
Número CAS: 920244-52-6
Peso molecular: 373.316
Clave InChI: AYWFMPWOXFSGFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, commonly known as CDDO-DFPA, is a synthetic triterpenoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.

Mecanismo De Acción

CDDO-DFPA exerts its effects by activating the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway, which is a key regulator of cellular antioxidant and anti-inflammatory responses. The compound binds to Keap1, a cytosolic protein that negatively regulates N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, causing the release of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide from Keap1 and its translocation to the nucleus. In the nucleus, N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide binds to the antioxidant response element (ARE) and activates the transcription of genes involved in cellular antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
CDDO-DFPA has been shown to induce cellular antioxidant and anti-inflammatory responses by upregulating the expression of genes involved in these pathways. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the activation of the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and the inhibition of NF-κB signaling. In addition, CDDO-DFPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CDDO-DFPA has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound is also highly soluble in water, making it easy to administer to cells or animals. However, the synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals. In addition, the compound has a short half-life in vivo, which may limit its therapeutic efficacy.

Direcciones Futuras

Future research on CDDO-DFPA should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound's mechanism of action and its effects on cellular antioxidant and anti-inflammatory responses should be further elucidated. In addition, the development of more stable and potent analogs of CDDO-DFPA may improve its therapeutic efficacy. Finally, the use of CDDO-DFPA in combination with other drugs or therapies should be explored to enhance its therapeutic potential.

Métodos De Síntesis

The synthesis of CDDO-DFPA involves several steps, starting from the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,6-difluorobenzylamine, followed by the reaction with 2-amino-3-hydroxybenzoic acid and oxalyl chloride. The final product is obtained through the reaction with 3-(2-aminoethyl)-1H-indole-5-carboxamide and carbonyldiimidazole. The synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals.

Aplicaciones Científicas De Investigación

CDDO-DFPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to activate the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and induce cellular antioxidant and anti-inflammatory responses. CDDO-DFPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Propiedades

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O4/c19-11-5-3-6-12(20)10(11)8-22-17(25)18(26)23-14-9-4-1-2-7-13(9)27-15(14)16(21)24/h1-7H,8H2,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFMPWOXFSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.